molecular formula C13H17ClN2 B1396374 N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride CAS No. 1332530-30-9

N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride

Cat. No. B1396374
M. Wt: 236.74 g/mol
InChI Key: FSXOSCGXSZCCJM-UHFFFAOYSA-N
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Description

The compound “N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . Indole derivatives are known to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring .

Scientific Research Applications

1. CNS Disease Treatment

Cyclopropanamine compounds, including derivatives similar to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, are studied for their potential in treating CNS diseases. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), influencing gene expression through changes in methylation content of histone 3. Their applications are explored in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

2. Antimicrobial and Anticancer Properties

Indole derivatives, structurally related to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds in this category display significant activity against various microbial strains and cancer cell lines, making them subjects of interest in the development of new therapeutic agents (El-Sawy et al., 2013).

3. Corrosion Inhibition

Studies on 3-amino alkylated indoles, which share a structural similarity with N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, have revealed their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby preventing corrosion (Verma et al., 2016).

4. Synthesis of Neurokinin-1 Receptor Antagonists

Research has been conducted on the synthesis of neurokinin-1 receptor antagonists, which include compounds structurally related to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride. These antagonists have applications in the treatment of conditions like emesis and depression, highlighting the versatility of this chemical structure in therapeutic applications (Harrison et al., 2001).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Indole derivatives are of interest in the development of new drugs due to their diverse biological activities .

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOSCGXSZCCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride

CAS RN

1332530-30-9
Record name 1H-Indole-3-methanamine, N-cyclopropyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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